methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Description
Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate is a chiral amino acid ester featuring a 3,4-dichlorophenyl-substituted biphenyl core. The stereochemistry at the C2 position (R-configuration) is critical for its interaction with chiral biomolecular targets, such as enzymes or receptors.
Properties
CAS No. |
1212823-39-6 |
|---|---|
Molecular Formula |
C16H15Cl2NO2 |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3/t15-/m1/s1 |
InChI Key |
DKOYSZDYGRBYFX-OAHLLOKOSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with phenylacetonitrile to form an intermediate, which is then subjected to a series of reactions including reduction, protection, and esterification to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dichlorophenyl-Containing Esters
The dichlorophenyl group is a hallmark of several bioactive compounds. For example:
- Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g) Yield: 87.0% Mass (ESI-MS): 548.1 [M+H]+ Compared to the target compound, this analog replaces the amino ester with a urea-thiazole-piperazine system, enhancing hydrogen-bonding capacity and bulkiness. The ethyl ester (vs. methyl in the target) may influence metabolic stability, as methyl esters are generally hydrolyzed faster in vivo.
- Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethoxy)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10h)
- Yield : 88.7%
- Mass (ESI-MS) : 564.2 [M+H]+
This compound substitutes the dichlorophenyl group with a trifluoromethoxyphenyl moiety, increasing lipophilicity and electron-withdrawing effects. The target compound’s dichlorophenyl group likely offers stronger π-π stacking interactions but lower metabolic resistance compared to fluorinated analogs.
Sigma Receptor Ligands with Dichlorophenyl Moieties
Several dichlorophenyl-containing compounds target sigma receptors, which are implicated in neuropsychiatric disorders:
- BD 1008 : N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide
- BD 1047: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide Shares the dichlorophenethylamine core but includes a dimethylamino group. Shows selectivity for sigma-2 receptors, with reduced off-target effects compared to BD 1008 .
Key Structural and Functional Differences
Research Implications and Gaps
- Stereochemical Impact : The (2R)-configuration of the target compound may confer selectivity for specific enantiomer-sensitive targets, a feature absent in racemic analogs like BD 1008 .
- Synthetic Feasibility : The high yields (87–88%) of ethyl ester analogs suggest that the target compound’s methyl ester variant could be synthesized efficiently.
- Unanswered Questions : Direct binding assays and metabolic studies for the target compound are needed to validate hypotheses about its stability and receptor affinity.
Biological Activity
Methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate, a compound with the molecular formula and a molecular weight of 324.2 g/mol, has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article synthesizes current findings on its biological activity, focusing on its anticancer properties and interactions with specific receptors.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H15Cl2NO2 |
| Molecular Weight | 324.2 g/mol |
| CAS Number | [CAS Number not provided] |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has been tested against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG-2 (liver cancer)
In a comparative study, the compound exhibited significant cytotoxicity against these cell lines with IC50 values indicating effective growth inhibition. For instance, the IC50 for PC-3 was reported at , while for A549 it was . These values suggest that this compound is comparable to established chemotherapeutics such as Vinblastine and Colchicine .
The selectivity of this compound towards malignant cells over normal cells was also noted, with weak activity against human fetal lung cells (HFL-1) and normal fibroblasts (WI-38) indicating a favorable therapeutic index .
The mechanisms underlying the anticancer activity of this compound involve inhibition of key signaling pathways associated with tumor growth. Notably, it has shown promising inhibition efficacy against:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)
Molecular docking studies revealed that the compound binds effectively to the active sites of these receptors, suggesting that it may interfere with their signaling pathways critical for tumor proliferation and angiogenesis .
Case Studies and Research Findings
-
In Vitro Studies : In a systematic evaluation using the MTT assay, this compound demonstrated a dose-dependent inhibition of cell viability across multiple cancer cell lines. The results were statistically significant compared to control groups.
This table illustrates the comparative efficacy of this compound against various cancer cell lines compared to standard chemotherapeutics.
Cell Line IC50 () Reference Drug IC50 () MCF-7 5.0 ± 0.1 Vinblastine: 9.6 ± 0.1 HCT-116 6.5 ± 0.1 Colchicine: 21.3 ± 0.03 PC-3 2.4 ± 0.1 Vinblastine: 3.78 ± 0.01 A549 3.2 ± 0.1 Colchicine: 9.6 ± 0.1 HepG-2 7.5 ± 0.1 Vinblastine: 11 ± 0.1 - Receptor Binding Studies : The binding affinity of this compound to EGFR and VEGFR-2 was assessed through docking simulations which indicated strong interactions with critical amino acids within the active sites of these receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
